molecular formula C6H5NO B6262236 2-(furan-3-yl)acetonitrile CAS No. 68913-67-7

2-(furan-3-yl)acetonitrile

Cat. No.: B6262236
CAS No.: 68913-67-7
M. Wt: 107.11 g/mol
InChI Key: FPVJSDIYXZPXNR-UHFFFAOYSA-N
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Description

2-(Furan-3-yl)acetonitrile (CAS 68913-67-7) is a high-purity nitrile derivative of furan with a molecular formula of C6H5NO and a molecular weight of 107.11 g/mol . This compound serves as a versatile heterocyclic building block in organic synthesis and medicinal chemistry research. The furan ring is a key structural motif in biomass-derived chemistry and is present in a wide range of bioactive molecules . As such, this nitrile is a valuable precursor for the synthesis of more complex furan-containing compounds, including novel derivatives that are explored for their antimicrobial properties. Research indicates that furan-based structures demonstrate significant biological activity, with some derivatives showing good efficacy against microorganisms such as the yeast-like fungi Candida albicans , as well as against Escherichia coli and Staphylococcus aureus . The nitrile functional group offers a reactive handle for further chemical transformations, making this compound a useful intermediate for constructing potential pharmaceuticals, such as antivirals and antibacterial agents inspired by existing drugs like Nitrofural, Remdesivir, and Molnupiravir . This product is intended for research applications in a controlled laboratory environment. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2-(furan-3-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
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InChI

InChI=1S/C6H5NO/c7-3-1-6-2-4-8-5-6/h2,4-5H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPVJSDIYXZPXNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001315662
Record name 3-Furanacetonitrile
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Molecular Weight

107.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68913-67-7
Record name 3-Furanacetonitrile
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Record name 3-Furanacetonitrile
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Record name 2-(furan-3-yl)acetonitrile
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Chemical Reactivity and Transformative Chemistry of 2 Furan 3 Yl Acetonitrile

Reactivity of the Nitrile Functional Group in 2-(Furan-3-yl)acetonitrile

The nitrile functional group (C≡N) is strongly polarized, rendering the carbon atom electrophilic and thus susceptible to reactions with nucleophiles. libretexts.org This polarity is the foundation for many of the key transformations of nitriles, including additions, reductions, and hydrolysis.

The electrophilic carbon of the nitrile group in this compound readily reacts with a variety of nucleophiles. A prominent example is the reaction with organometallic reagents, such as Grignard and organolithium reagents. chemistrysteps.com The addition of these carbon-based nucleophiles to the nitrile results in the formation of an intermediate imine anion. Subsequent hydrolysis of this intermediate yields a ketone. libretexts.orgchemistrysteps.com This two-step process provides a valuable method for carbon-carbon bond formation, transforming the nitrile into a carbonyl compound.

For instance, the reaction of this compound with a Grignard reagent like methylmagnesium bromide, followed by an aqueous workup, would be expected to produce 1-(furan-3-yl)propan-2-one. The mechanism involves the nucleophilic attack of the Grignard reagent on the nitrile carbon, forming a magnesium salt of an imine, which is then hydrolyzed to the ketone. libretexts.org

NucleophileProduct TypeReaction Conditions
Grignard Reagents (R-MgX)Ketone1. Diethyl ether or THF, 2. H₃O⁺ workup
Organolithium Reagents (R-Li)Ketone1. Diethyl ether or THF, 2. H₃O⁺ workup

The nitrile group of this compound can be completely reduced to a primary amine, yielding 2-(furan-3-yl)ethan-1-amine. This transformation is a fundamental method for synthesizing primary amines. libretexts.org A powerful reducing agent commonly employed for this purpose is lithium aluminum hydride (LiAlH₄). libretexts.orgchemistrysteps.com The reaction mechanism involves the nucleophilic addition of two hydride ions (H⁻) from LiAlH₄ to the nitrile carbon. libretexts.org The first hydride addition forms an imine anion, which is then attacked by a second hydride ion to give a dianion intermediate. libretexts.org Subsequent protonation with water during the workup step furnishes the primary amine. libretexts.orglibretexts.org

Other methods for nitrile reduction exist, including catalytic hydrogenation using catalysts like Raney nickel, often under high pressure and temperature. google.com Milder reducing agents, such as diisobutylaluminium hydride (DIBAL-H), can be used to achieve a partial reduction to an aldehyde after hydrolysis of the intermediate imine. chemistrysteps.com

Reducing AgentProductTypical Conditions
Lithium Aluminum Hydride (LiAlH₄)Primary Amine1. Diethyl ether or THF, 2. H₂O workup
Catalytic Hydrogenation (H₂/Catalyst)Primary AmineRaney Ni, PtO₂, or Rh/Al₂O₃, high pressure H₂
Diisobutylaluminium Hydride (DIBAL-H)Aldehyde (after hydrolysis)1. Toluene or Hexane, low temp, 2. H₃O⁺ workup

Nitriles can be hydrolyzed to produce carboxylic acids, a reaction that typically proceeds through an amide intermediate. libretexts.orgchemistrysteps.com The hydrolysis of this compound can be catalyzed by either acid or base. chemistrysteps.com

Under acidic conditions, the nitrile nitrogen is first protonated, which enhances the electrophilicity of the carbon atom. A subsequent nucleophilic attack by water leads to the formation of an imidic acid, which then tautomerizes to the more stable amide, 2-(furan-3-yl)acetamide. chemistrysteps.com With continued heating in the presence of acid, this amide can be further hydrolyzed to the corresponding carboxylic acid, (furan-3-yl)acetic acid. libretexts.org

In a base-catalyzed hydrolysis, a hydroxide ion directly attacks the electrophilic nitrile carbon. chemistrysteps.com The resulting intermediate is protonated by water to form the imidic acid, which rearranges to the amide. chemistrysteps.com Further hydrolysis of the amide under basic conditions yields a carboxylate salt, which upon acidification, provides the carboxylic acid. libretexts.org

ConditionsIntermediate ProductFinal Product
Aqueous Acid (e.g., H₂SO₄, HCl) + Heat2-(Furan-3-yl)acetamide(Furan-3-yl)acetic acid
Aqueous Base (e.g., NaOH, KOH) + Heat2-(Furan-3-yl)acetamide(Furan-3-yl)acetate salt

Transformations Involving the Furan (B31954) Heterocycle of this compound

The furan ring is an aromatic heterocycle that is significantly more electron-rich than benzene, making it highly reactive towards electrophiles. pearson.comchemicalbook.com Its lower resonance energy also allows it to participate in reactions that disrupt its aromaticity, such as cycloadditions. chemicalbook.com

Furan undergoes electrophilic aromatic substitution much more readily than benzene, often with milder reagents and under less harsh conditions. pearson.compearson.com Substitution preferentially occurs at the C2 and C5 positions (the α-positions adjacent to the oxygen atom). pearson.comchemicalbook.comonlineorganicchemistrytutor.com This preference is due to the greater stability of the cationic intermediate (sigma complex) formed upon electrophilic attack at these positions, which allows for more effective delocalization of the positive charge through resonance, including a structure where the charge is stabilized by the oxygen atom's lone pair. pearson.comchemicalbook.com

For this compound, the existing substituent is at the C3 position. The directing influence in furan is dominated by the heteroatom, which strongly activates the α-positions (C2 and C5). The cyanomethyl group at C3 is weakly deactivating, but the primary sites for electrophilic attack will still be the C2 and C5 positions. Given that the C2 position is sterically less hindered than the C5 position (which is adjacent to the C3 substituent), electrophilic substitution is most likely to occur at the C2 position.

ReactionReagentExpected Major Product
BrominationBr₂ in dioxane2-(2-Bromo-furan-3-yl)acetonitrile
NitrationAcetyl nitrate (CH₃COONO₂)2-(2-Nitro-furan-3-yl)acetonitrile
Friedel-Crafts AcylationAcetic anhydride, SnCl₄2-(2-Acetyl-furan-3-yl)acetonitrile

Due to its reduced aromatic character compared to benzene, the furan ring can act as a 1,3-diene in cycloaddition reactions, most notably the Diels-Alder reaction. researchgate.net In this type of reaction, the furan ring reacts with an electron-deficient alkene or alkyne (a dienophile) to form a bicyclic adduct, specifically an oxa-bridged cyclohexene or cyclohexadiene derivative.

The furan moiety in this compound would be expected to undergo [4+2] cycloaddition reactions with potent dienophiles. For example, reaction with maleic anhydride would likely yield a bicyclic adduct. These reactions are often reversible, and the stability of the adduct depends on the specific reactants and reaction conditions.

DienophileReaction TypeProduct Type
Maleic anhydride[4+2] Cycloaddition (Diels-Alder)Oxabicycloheptene derivative
Dimethyl acetylenedicarboxylate[4+2] Cycloaddition (Diels-Alder)Oxabicycloheptadiene derivative
N-Methylmaleimide[4+2] Cycloaddition (Diels-Alder)Oxabicycloheptene derivative

Ring-Opening and Rearrangement Processes of the Furan Ring

The furan ring, while aromatic, possesses lower resonance energy compared to benzene, rendering it susceptible to a variety of ring-opening and rearrangement reactions, particularly under acidic conditions. For this compound, these transformations provide pathways to highly functionalized acyclic and carbocyclic structures.

The fundamental mechanism for the acid-catalyzed ring-opening of furans involves the initial protonation of the furan ring. acs.org This protonation can occur at either the C2 (α) or C3 (β) position. Protonation at the α-position is generally more favored, leading to a carbocation that is then attacked by a nucleophile, such as water. This results in the formation of dihydrofuranol intermediates. Subsequent protonation of the ring oxygen in these intermediates facilitates the cleavage of the endocyclic C-O bond, ultimately yielding an unsaturated 1,4-dicarbonyl compound or its equivalent. acs.org

A prominent example of furan rearrangement is the Piancatelli rearrangement, an acid-catalyzed transformation of 2-furylcarbinols into 4-hydroxycyclopentenones. wikipedia.org The mechanism involves the formation of a key oxyallyl cation intermediate followed by a 4π-conrotatory electrocyclic ring closure. nih.gov While classically applied to 2-furyl systems, the principles can be extended to 3-substituted furans like this compound. Upon generation of a carbocation on the side chain (for instance, through protonation and loss of a hydroxyl group if the nitrile were reduced), the furan ring could participate in a similar electrocyclization.

Computational studies on the aza-Piancatelli reaction, which involves nitrogen nucleophiles, have shown that substituents on the furan ring significantly influence reactivity. nih.gov For this compound, acid catalysis could potentially lead to a stabilized pentadienyl cation intermediate, which would then cyclize to form a functionalized cyclopentenone derivative, or undergo hydrolysis to yield a linear dicarbonyl species. More complex transformations involving the cleavage of the benzofuran ring and subsequent recyclization to form new, highly substituted furans have also been reported, highlighting the dynamic nature of the furan core under acidic catalysis. nih.gov

Derivatization Strategies for Complex Molecular Architectures Utilizing this compound

The unique combination of an aromatic furan ring and a reactive cyanomethyl group makes this compound a valuable precursor for the synthesis of complex molecular architectures. Its structure allows for derivatization through reactions involving the furan ring, the active methylene (B1212753) group, or the nitrile, enabling the construction of diverse and advanced heterocyclic systems.

Annulation, the process of building a new ring onto an existing one, is a powerful strategy for creating polycyclic systems. This compound can serve as a scaffold for the construction of fused heterocycles such as furo[3,2-c]pyridines and thieno[2,3-b]furans. These annulated systems are of significant interest due to their presence in pharmacologically active molecules. nih.govnih.gov

A common strategy involves introducing functional groups onto the furan ring or the acetonitrile (B52724) side chain that can participate in an intramolecular cyclization. nih.gov For example, a Sonogashira coupling of a halogenated furan precursor with a terminal alkyne, followed by a base-induced 5-endo-dig cyclization, is an efficient method for generating the fused furan ring of furo[3,2-c]pyridines. semanticscholar.org Similarly, the nitrile group of this compound can be transformed into other functionalities. For instance, hydrolysis to a carboxylic acid or an amide, followed by condensation with a suitably placed electrophile on the adjacent C4 position of the furan ring, would lead to a fused six-membered ring.

Another approach is the Pummerer-induced cyclization, where a sulfoxide precursor is used to generate a reactive intermediate that cyclizes to form a thieno[2,3-c]furan system. nih.gov The table below outlines potential strategies for the annulation of the furan ring starting from this compound or its derivatives.

Annulation StrategyTarget SystemRequired Modification of PrecursorKey Reaction Type
Sonogashira Coupling/CyclizationFuro[3,2-c]pyridineHalogenation at C4; Conversion of nitrile to suitable nucleophile/electrophilePalladium-catalyzed cross-coupling; Intramolecular cyclization
Intramolecular CondensationFuro[3,2-b]pyridineFunctionalization at C2; Modification of nitrile groupIntramolecular cyclization
Pummerer-Induced CyclizationThieno[2,3-c]furanIntroduction of a sulfoxide group at C4Pummerer rearrangement; Cyclization
Diels-Alder ReactionOxabicyclic systemsFuran acts as diene[4+2] Cycloaddition acs.org

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing the essential parts of all starting materials, are highly valued for their efficiency and atom economy. mdpi.com The structure of this compound, specifically its active methylene group (CH₂CN), makes it an ideal candidate for participation in several named MCRs.

One of the most applicable MCRs is the Gewald aminothiophene synthesis . wikipedia.orgorganic-chemistry.org This reaction involves the condensation of a carbonyl compound (an aldehyde or ketone), an α-cyanoester or other active methylene nitrile, and elemental sulfur in the presence of a base. researchgate.net The product is a highly substituted 2-aminothiophene. By employing this compound as the active methylene component, it is possible to synthesize novel 2-amino-3-(furan-3-yl)thiophenes. These products are themselves versatile intermediates for further elaboration into more complex fused heterocyclic systems, such as thieno[2,3-d]pyrimidines. derpharmachemica.com

The general scheme for the Gewald reaction involving this compound is shown below, followed by a table of potential products based on different carbonyl reactants.

General Reaction Scheme:

Furan-3-CH₂CN + R¹C(O)R² + S₈ $\xrightarrow{\text{Base}}$ 2-Amino-3-(furan-3-yl)-4,5-disubstituted-thiophene

Carbonyl Reactant (R¹C(O)R²)Potential Thiophene Product
AcetoneCH₃CH₃2-Amino-3-(furan-3-yl)-4,5-dimethylthiophene
Cyclohexanone-(CH₂)₅--(CH₂)₅-2-Amino-3-(furan-3-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene
AcetaldehydeCH₃H2-Amino-3-(furan-3-yl)-4-methylthiophene
BenzaldehydeC₆H₅H2-Amino-3-(furan-3-yl)-4-phenylthiophene

Beyond annulation, this compound is a building block for advanced heterocyclic scaffolds where the furan ring can be either retained or transformed. The synthesis of nitrogen-containing heterocycles is of particular importance in medicinal chemistry and materials science. frontiersin.orgnih.gov

One powerful strategy involves the transformation of the furan moiety into a different aromatic system. A notable example is the Lewis acid-catalyzed ring-opening benzannulation of (indolyl)-substituted dihydrofuran acetals to form functionalized 1-hydroxycarbazoles. mdpi.com This reaction proceeds via the opening of the dihydrofuran ring, followed by an intramolecular cyclization onto the indole ring and subsequent aromatization. A similar strategy could be envisioned where this compound is first elaborated into a more complex intermediate that then undergoes a transformative ring-opening/recyclization cascade to generate novel polycyclic aromatic systems.

The furan ring can also be used as a foundation to build adjacent heterocyclic rings. For instance, synthetic routes to furo[3,2-c]pyridines and thieno[2,3-b]pyridines often start with functionalized furans or thiophenes, respectively. semanticscholar.orgmdpi.com The nitrile group in this compound can be a key handle for initiating such cyclizations, for example, through reduction to an amine followed by condensation with a 1,3-dicarbonyl compound to form a pyridine ring fused to the furan.

The following table summarizes selected transformations for creating advanced heterocyclic scaffolds.

Starting Material DerivativeTarget ScaffoldTransformation TypeKey Features
Furan-3-yl precursor with indolyl side-chainCarbazoleRing-opening benzannulation mdpi.comFuran ring is opened and re-formed into a benzene ring.
4-Halogenated furan-3-carboxaldehydeFuro[3,2-c]pyridineSonogashira coupling & cyclization semanticscholar.orgBuilds a pyridine ring fused to the furan core.
This compoundThieno[2,3-b]pyridineGewald reaction followed by cyclizationForms a thiophene ring, which is then annulated. mdpi.com
3-Furyl imine3-Formyl pyrroleOxidative rearrangement researchgate.netTransformation of the furan ring into a pyrrole ring.

These examples underscore the versatility of the furan-acetonitrile scaffold, enabling access to a wide range of complex and valuable heterocyclic congeners through both retention and strategic transformation of the initial furan ring.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Furan 3 Yl Acetonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the molecular structure of 2-(furan-3-yl)acetonitrile in solution. Through the analysis of ¹H and ¹³C spectra, as well as multidimensional correlation experiments, a complete picture of the atomic arrangement and stereochemistry can be assembled.

The ¹H NMR spectrum of this compound provides critical information about the electronic environment of the protons. The furan (B31954) ring protons typically appear in the aromatic region of the spectrum. Due to the influence of the oxygen heteroatom, the protons at the C2 and C5 positions (α-protons) are generally found at a lower field compared to the proton at the C4 position (β-proton). The methylene (B1212753) protons of the acetonitrile (B52724) group (-CH₂CN) typically resonate as a singlet, with a chemical shift influenced by the adjacent furan ring.

In substituted derivatives, these chemical shifts and coupling patterns change predictably. For example, in a derivative like (R)-2-(8-hydroxy-1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)acetonitrile, the complexity of the spectrum increases, but the fundamental signals for the furan and acetonitrile moieties can still be identified tandfonline.com. The analysis of coupling constants (J-values) between adjacent protons on the furan ring is crucial for confirming the substitution pattern.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. The carbon atoms of the furan ring exhibit characteristic chemical shifts, with the oxygen-bound carbons (C2 and C5) appearing at a significantly lower field than the other ring carbons. The nitrile carbon (C≡N) has a distinct chemical shift in the range of 115-125 ppm, while the methylene carbon (-CH₂CN) resonates at a higher field. These assignments are confirmed through techniques like Heteronuclear Single Quantum Coherence (HSQC).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
H-2 ~7.4 ~143
H-4 ~6.4 ~110
H-5 ~7.6 ~140
-CH₂CN ~3.7 ~17
-C≡N - ~117
C-2 - ~143
C-3 - ~122
C-4 - ~110

Note: Values are approximate and can vary based on solvent and experimental conditions.

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning all proton and carbon signals and elucidating the complete molecular structure.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY spectra would show correlations between the adjacent protons on the furan ring (e.g., H-4 and H-5), confirming their connectivity. sdsu.eduscience.gov

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.eduscience.gov This is the primary method for assigning carbon signals based on their attached, and usually pre-assigned, protons. For example, it would show a cross-peak between the methylene protons and the methylene carbon of the acetonitrile group.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are two or three bonds apart. sdsu.eduscience.gov HMBC is crucial for identifying quaternary carbons (which have no attached protons) and for piecing together different fragments of the molecule. For instance, a correlation between the methylene protons (-CH₂CN) and the C3 and C4 carbons of the furan ring would definitively establish the attachment point of the acetonitrile group.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for determining stereochemistry and conformation in more complex derivatives.

Vibrational Spectroscopy: Infrared (IR) Absorption Analysis for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The absorption of infrared radiation corresponds to the vibrational energies of specific bonds within the molecule.

The most characteristic absorption for this compound is the nitrile (C≡N) stretching vibration, which appears as a sharp, medium-intensity band in the 2260–2200 cm⁻¹ region. ksu.edu.saspectroscopyonline.com The presence of this band is a strong indicator of the nitrile functionality.

The furan ring gives rise to several characteristic absorptions:

C-H stretching : Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. mvpsvktcollege.ac.in

C=C stretching : The carbon-carbon double bond stretches within the aromatic ring result in bands in the 1600–1450 cm⁻¹ region. mvpsvktcollege.ac.invscht.cz

C-O-C stretching : The ether linkage within the furan ring produces a strong absorption band, typically around 1250-1020 cm⁻¹.

The methylene group (-CH₂) will show C-H stretching vibrations in the 3000-2850 cm⁻¹ region. mvpsvktcollege.ac.in

Table 2: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
Furan C-H Stretching 3100 - 3150 Medium to Weak
Methylene C-H Stretching 2850 - 3000 Medium
Nitrile C≡N Stretching 2200 - 2260 Medium, Sharp
Furan C=C Stretching 1500 - 1600 Medium to Strong

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Accurate Mass Determination (HRMS)

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern under ionization.

In the electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) would be observed, confirming the molecular weight. The fragmentation of the furan ring is a key process. Common fragmentation pathways for furan derivatives include the loss of CO, CHO, and ring cleavage. imreblank.chresearchgate.neted.ac.uk The most abundant cations in the mass spectrum of furan itself are the parent ion (C₄H₄O⁺) and the C₃H₃⁺ fragment. researchgate.net The nitrile group can also influence fragmentation, potentially through the loss of HCN or the formation of stable cyanomethyl radicals or cations.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, often to within a few parts per million (ppm). This allows for the unambiguous determination of the elemental formula of the parent compound and its fragments, distinguishing it from other compounds with the same nominal mass. nih.govresearchgate.net For example, HRMS could confirm the elemental composition of C₆H₅NO for this compound.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Characteristics and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Furan and its derivatives typically exhibit strong absorption in the UV region due to π → π* transitions associated with the conjugated diene system of the furan ring. researchgate.net The absorption maximum (λ_max) for furan itself is around 200-220 nm. The conjugation of the acetonitrile group with the furan ring may lead to a slight bathochromic (red) shift of this absorption band. The spectrum is often recorded in a solvent like acetonitrile or ethanol. researchgate.netresearchgate.net

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles.

Crucially, X-ray crystallography also elucidates intermolecular interactions, such as hydrogen bonding or π-π stacking, which govern the packing of molecules in the crystal lattice. In derivatives with hydroxyl or amine groups, hydrogen bonding plays a significant role in stabilizing the crystal structure. nih.gov

Table 3: List of Compounds Mentioned

Compound Name
This compound

Computational and Theoretical Studies on 2 Furan 3 Yl Acetonitrile

Quantum Chemical Investigations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly those based on density functional theory, can accurately predict the electronic structure and bonding characteristics of 2-(furan-3-yl)acetonitrile.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been widely applied to predict the ground state properties of organic molecules with a high degree of accuracy. For this compound, DFT calculations can elucidate key structural and electronic parameters.

Table 1: Calculated Ground State Properties of this compound
ParameterValue
Total Energy (Hartree)-418.xxxx
Dipole Moment (Debye)3.xx
Selected Bond Lengths (Å)
O1-C21.36x
C2-C31.37x
C3-C41.43x
C4-C51.35x
O1-C51.37x
C3-C61.51x
C6-C71.47x
C7-N81.15x
Selected Bond Angles (°)
C5-O1-C2106.x
O1-C2-C3110.x
C2-C3-C4106.x
C3-C4-C5106.x
C4-C5-O1110.x
C2-C3-C6128.x
C4-C3-C6124.x
C3-C6-C7112.x
C6-C7-N8178.x

Note: The values in this table are representative and based on typical DFT calculations for similar furan (B31954) derivatives.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a significant parameter that provides insights into the molecule's kinetic stability and chemical reactivity. A smaller energy gap generally implies higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich furan ring, while the LUMO is likely to be distributed over the acetonitrile (B52724) group and the adjacent carbon atom of the furan ring. This distribution suggests that the furan ring is the primary site for electrophilic attack, while the acetonitrile moiety can participate in nucleophilic interactions.

Table 2: Calculated Frontier Molecular Orbital Energies of this compound
ParameterEnergy (eV)
HOMO-6.xx
LUMO-0.xx
HOMO-LUMO Gap (ΔE)5.xx

Note: The values in this table are illustrative and represent typical results from DFT calculations on analogous compounds.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an invaluable tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify transition states, intermediates, and the most favorable reaction pathways. For this compound, computational studies can provide detailed insights into various potential reactions.

For instance, the reaction of furan derivatives with electrophiles can be modeled to understand the regioselectivity of the substitution. Theoretical studies on similar furan compounds have shown that the position of substitution is highly dependent on the nature of the substituent and the attacking electrophile. Computational modeling can also be employed to investigate cycloaddition reactions involving the furan ring, providing information on the stereoselectivity and the activation barriers of different pathways. Furthermore, the reactivity of the nitrile group, such as its hydrolysis or reduction, can be explored through computational simulations to determine the energetic feasibility and the step-by-step mechanism of these transformations.

Conformational Landscape Analysis and Isomerism Studies

The biological activity and physical properties of a molecule are often dictated by its three-dimensional structure. Conformational analysis of this compound involves exploring the different spatial arrangements of its atoms that result from rotation around single bonds. The primary focus of such a study would be the rotation around the C3-C6 single bond, which connects the furan ring to the acetonitrile side chain.

Computational studies on 3-substituted furans have shown that the rotational barrier can be influenced by steric and electronic effects. ekb.eg For this compound, it is expected that there will be at least two stable conformers corresponding to different orientations of the acetonitrile group relative to the furan ring. The relative energies of these conformers can be calculated to determine the most stable conformation in the gas phase and in different solvents. Understanding the conformational landscape is also crucial for studying potential isomerism, such as rotational isomers (rotamers), and their interconversion rates.

Intermolecular Interactions and Hydrogen Bonding Network Analysis

The way molecules interact with each other and with their environment is governed by intermolecular forces. For this compound, the most significant intermolecular interaction is expected to be hydrogen bonding, where the nitrogen atom of the nitrile group can act as a hydrogen bond acceptor.

Computational analysis can be used to model the interaction of this compound with protic solvents like water or alcohols. These models can predict the geometry and strength of the hydrogen bonds formed. The furan ring, with its oxygen atom and π-electron system, can also participate in weaker intermolecular interactions, such as C-H···O and C-H···π interactions. A detailed analysis of the hydrogen bonding network can provide insights into the solvation of this compound and its potential to form complexes with other molecules. This understanding is critical for predicting its behavior in biological systems and for the design of materials with specific properties.

Advanced Synthetic Applications of 2 Furan 3 Yl Acetonitrile in Chemical Sciences

Precursor in the Synthesis of Complex Organic Building Blocks

The utility of 2-(furan-3-yl)acetonitrile as a foundational unit in organic synthesis is significant. Organic building blocks are functionalized molecules that serve as the basic components for the modular, bottom-up assembly of complex molecular structures. sigmaaldrich.comcymitquimica.com The furan (B31954) component of this compound can act as a diene in cycloaddition reactions or as a nucleophilic aromatic system, while the acetonitrile (B52724) group provides a handle for various chemical transformations, including hydrolysis, reduction, or participation in condensation reactions.

Research has demonstrated the role of similar furan-containing molecules in creating larger, functionalized structures. For instance, cascade acid-catalyzed reactions of furan derivatives with α,β-unsaturated carbonyl compounds lead to the formation of highly substituted furans, which are valuable building blocks for materials chemistry. distantreader.orgsemanticscholar.org The acetonitrile group in this compound can be envisioned as a key functional handle in multi-component reactions. For example, the Knoevenagel condensation of related acetonitrile derivatives with aldehydes is a common strategy for forming new carbon-carbon bonds and introducing further complexity. This approach has been used to synthesize various acrylonitrile (B1666552) derivatives with potential biological activity.

The strategic importance of furan-based building blocks is underscored by their application in synthesizing complex natural products and pharmacologically active compounds. The furan ring can be manipulated through various reactions, such as oxidation or cycloaddition, to generate highly functionalized carbocyclic and heterocyclic systems. acs.org

Table 1: Examples of Reactions Utilizing Furan-Acetonitrile Analogs as Building Blocks

Starting Material Reagent(s) Product Type Application
(4-Furan-2-yl-thiazol-2-yl)-acetonitrile 5-Arylfurfural, Piperidine 3-(5-Arylfuran-2-yl)-2-(thiazol-2-yl)acrylonitrile Synthesis of potential anticancer agents. researchgate.net
2-Methylfuran α,β-Unsaturated Ketones 2,3,5-Trisubstituted Furans Building blocks for functional molecules. semanticscholar.org

Role in the Development of Diverse Heterocyclic Frameworks and Heterocyclic Fusions

The dual functionality of this compound makes it an excellent substrate for the synthesis of a variety of heterocyclic frameworks. The nitrile group can participate in cyclization reactions to form new rings, while the furan nucleus can be part of a larger, fused heterocyclic system.

One common strategy involves the reaction of the active methylene (B1212753) group adjacent to the nitrile with electrophiles. For instance, condensation reactions with dicarbonyl compounds or their equivalents can lead to the formation of pyridines, pyrimidines, or other nitrogen-containing heterocycles. The synthesis of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives, for example, proceeds through the reaction of a thiazolyl-acetonitrile with furfural, showcasing how the acetonitrile moiety drives the formation of more complex structures. researchgate.net

Furthermore, the furan ring itself can be transformed. The Paal-Knorr furan synthesis is a classic method, but modern variations allow for the construction of substituted furans from diverse starting materials. organic-chemistry.org More relevant to the application of this compound, intramolecular reactions can lead to fused systems. While specific examples starting directly from this compound are not abundant in the literature, analogous strategies are well-established. For example, palladium-catalyzed carbonylative synthesis has been used to produce 2-(4-acylfuran-2-yl)acetamides from 2-propargyl-1,3-dicarbonyl compounds, demonstrating a pathway to highly functionalized furans through cyclization. mdpi.com

Applications in Palladium-Catalyzed and Other Cross-Coupling Methodologies for Furan Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-heteroatom bond formation, and they are widely used for the functionalization of heterocyclic compounds, including furans. amazonaws.com These methods allow for the selective introduction of a wide range of substituents onto the furan ring, significantly enhancing molecular diversity.

The functionalization of the furan ring in this compound can be achieved at the C-2, C-4, or C-5 positions. Direct C-H arylation, a process that avoids the need for pre-halogenated substrates, is an efficient method for this purpose. Palladium catalysts, often in combination with specific ligands, can facilitate the coupling of furans with aryl halides or their equivalents. amazonaws.com For example, the palladium-catalyzed direct arylation of various furan derivatives has been reported with low catalyst loadings. amazonaws.com

Suzuki-Miyaura cross-coupling is another cornerstone of furan functionalization. distantreader.org This reaction typically involves the coupling of a halo-furan with a boronic acid. While this would require a halogenated version of this compound, the methodology is robust and widely applicable for creating biaryl structures incorporating a furan ring. ysu.amresearchgate.net Similarly, the Heck reaction allows for the arylation of unsaturated systems, and its application to dihydrofurans demonstrates the utility of palladium catalysis in modifying the furan scaffold. nih.gov

Table 2: Representative Palladium-Catalyzed Reactions for Furan Functionalization

Reaction Type Furan Substrate Example Coupling Partner Catalyst System Product Type
Direct C-H Arylation 2-n-Butylfuran Methyl 4-bromobenzoate Pd/Tedicyp complex 4-(5-Butylfuran-2-yl)-benzoic acid methyl ester. amazonaws.com
Suzuki Coupling 4-Tosyl-2(5H)-furanone Phenylboronic acid Pd(PPh₃)₄ / Na₂CO₃ 4-Phenyl-2(5H)-furanone. ysu.am

Engineering of Furan-Based Chemical Scaffolds for Materials Science Applications

Furan-based compounds are increasingly recognized for their potential in materials science, primarily due to their derivation from renewable biomass resources. rsc.org The rigid, aromatic structure of the furan ring makes it an attractive component for polymers and organic electronic materials. This compound can serve as a monomer or a precursor to monomers for the synthesis of novel functional materials.

In the realm of polymers, furan derivatives are used to create polyesters, polyamides, and other macromolecules. umw.edu.plchemrxiv.org For example, enzymatically synthesized furan-based copolymers have been evaluated as sustainable materials for biomedical applications, such as biodegradable scaffolds for tissue engineering. umw.edu.plchemrxiv.orgchemrxiv.org These materials often exhibit desirable mechanical and thermal properties. The successful electrospinning of a furan-based copolymer into nanofibers highlights its potential for creating advanced biomaterials. umw.edu.plchemrxiv.org

In organic electronics, the focus is on conjugated molecules for applications in transistors, solar cells, and light-emitting diodes. ntu.edu.sg The furan ring can be incorporated into conjugated systems to tune their electronic and optical properties. Synthetic strategies have been developed to create furyl-containing building blocks for designing functional molecules for organic electronics. distantreader.orgsemanticscholar.org For example, a project focusing on the synthesis of (2Z,2'Z)-2,2'-(1,4-phenylene)bis(3-(furan-2-yl)acrylonitrile) highlights the interest in furan-acrylonitrile scaffolds for developing novel molecules for such applications. ntu.edu.sg

Table 3: Furan-Based Materials and Their Applications

Material Type Furan-Based Monomer/Precursor Synthesis Method Potential Application
Copolyester 2,5-Furandicarboxylic acid derivatives Enzymatic Catalysis (CAL-B) Biodegradable scaffolds for medical engineering. umw.edu.pl
Conjugated Molecule (2Z,2'Z)-2,2'-(1,4-phenylene)bis(3-(furan-2-yl)acrylonitrile) Organic Synthesis Organic electronics. ntu.edu.sg

Conclusion and Future Research Directions for 2 Furan 3 Yl Acetonitrile Chemistry

Summary of Key Research Findings and Methodological Advancements for 2-(Furan-3-yl)acetonitrile

Direct research focused exclusively on this compound is limited; however, its synthesis and reactivity can be inferred from established and advanced methodologies in furan (B31954) and nitrile chemistry. The synthesis of functionalized furans has evolved from classical methods like the Paal-Knorr synthesis to modern transition-metal-catalyzed cyclizations and one-pot multicomponent reactions. researchgate.netresearchgate.net Similarly, the introduction of the acetonitrile (B52724) moiety onto aromatic and heterocyclic rings has been refined through catalytic C-H bond functionalization and cross-coupling reactions, which offer alternatives to traditional nucleophilic substitution pathways. wikipedia.orgnih.gov

Key methodological advancements applicable to the synthesis of this compound include:

Palladium-Catalyzed Cyanation: This well-established method allows for the coupling of (hetero)aryl halides or triflates with a cyanide source. nih.gov The synthesis of this compound could thus be envisioned from a precursor such as 3-bromofuran or 3-iodofuran, followed by conversion of the resulting furan-3-carbonitrile. A more direct route would involve the cyanomethylation of a suitable 3-furyl electrophile.

Nucleophilic Substitution: A traditional approach involves the reaction of a 3-(halomethyl)furan with a cyanide salt, such as sodium or potassium cyanide. wikipedia.org While effective, this method requires the synthesis of the halogenated precursor and the use of highly toxic cyanide reagents.

Reductive Cyanation of Amines: A novel, cyanide-free approach involves the catalytic reductive cyanation of α-(hetero)aryl amines using CO₂/NH₃ as the cyano source. nih.govacs.org This method could potentially be applied to a precursor like (furan-3-yl)methanamine, offering a safer and more sustainable synthetic route.

The reactivity of the furan ring is characterized by its susceptibility to electrophilic substitution and its ability to participate in cycloaddition reactions. acs.org The nitrile group is a versatile functional handle that can be hydrolyzed to carboxylic acids, reduced to primary amines, or converted to ketones via reaction with organometallic reagents. libretexts.org

Interactive Table: Comparison of Potential Synthetic Methods for this compound
MethodPrecursorReagentsAdvantagesChallenges
Palladium-Catalyzed Cyanation 3-HalofuranPd catalyst, Cyanide source (e.g., Zn(CN)₂)High functional group tolerance; mild conditions. nih.govCatalyst poisoning by cyanide; precursor availability. nih.gov
Nucleophilic Substitution 3-(Halomethyl)furanNaCN or KCNStraightforward; well-established procedure. wikipedia.orgRequires halogenated precursor; high toxicity of reagents.
Reductive Cyanation (from Amine) (Furan-3-yl)methanamineNi catalyst, CO₂/NH₃Cyanide-free; sustainable. nih.govacs.orgNewer methodology; substrate scope for furans may need optimization.
Direct C-H Cyanomethylation FuranCatalyst, AcetonitrileAtom-economical; avoids pre-functionalization. mdpi.comRegioselectivity between C2 and C3 positions is a major challenge.

Identification of Knowledge Gaps and Emerging Research Avenues in Furan Acetonitrile Chemistry

Despite the extensive chemistry of furans and nitriles, the specific compound this compound remains largely unexplored, representing a significant knowledge gap. The unique substitution at the 3-position, as opposed to the more commonly studied 2-position, presents distinct electronic and steric properties that warrant investigation.

Key Knowledge Gaps:

Optimized Synthesis: There is a lack of reported, optimized, and scalable synthetic routes specifically for this compound. Comparative studies of different catalytic systems to achieve high regioselectivity and yield are needed.

Chemical Reactivity Profile: The reactivity of the furan ring in this compound towards electrophilic substitution, cycloaddition (e.g., Diels-Alder reactions), and ring-opening reactions has not been systematically studied. acs.orgresearchgate.net Understanding how the cyanomethyl group at the 3-position influences this reactivity is crucial.

Transformations of the Nitrile Group: While the transformations of nitriles are well-known, their application within the this compound framework is undocumented. researchgate.netresearchgate.net Exploring these reactions could lead to a variety of novel furan-3-yl derivatives, such as amines, carboxylic acids, and ketones, which are valuable in medicinal chemistry.

Biological and Material Properties: The potential applications of this compound as a scaffold in drug discovery or as a monomer for novel polymers remain entirely unexplored. Its structural similarity to bioactive molecules suggests this is a promising area for investigation.

Emerging Research Avenues:

Comparative Isomer Studies: A direct comparative study of the chemical and physical properties of this compound versus its 2-yl isomer would provide fundamental insights into the structure-activity relationships of substituted furans.

Medicinal Chemistry Scaffolding: Given that furan and nitrile moieties are present in many pharmaceuticals, this compound is an attractive starting point for the synthesis of new libraries of compounds for biological screening. researchgate.net

Sustainable Chemistry: The development of synthetic routes from biomass-derived furfural would align the chemistry of this compound with the principles of green chemistry and sustainable resource utilization. frontiersin.orgmdpi.com

Prospective Methodologies and Innovations for Future Investigations of this compound and its Transformations

Future research into this compound should leverage cutting-edge methodologies to efficiently overcome existing knowledge gaps and unlock its synthetic potential.

Prospective Synthetic and Methodological Innovations:

Flow Chemistry: The synthesis of this compound, particularly via methods involving hazardous reagents like cyanides or unstable intermediates, could be significantly improved using continuous flow systems. uc.pt Flow chemistry offers enhanced safety, precise control over reaction parameters, and easier scalability.

Biocatalysis: The enantioselective transformation of the nitrile group using enzymes like nitrilases or nitrile hydratases presents a green and highly selective method for producing chiral carboxylic acids, amides, and amines. nih.gov This approach would be invaluable for synthesizing enantiopure derivatives for pharmaceutical applications.

Photoredox and Electrocatalysis: Modern synthetic methods involving photoredox or electrochemical catalysis could enable novel transformations, such as the direct C-H cyanomethylation of furan or the functionalization of the acetonitrile alpha-carbon under mild, environmentally benign conditions. mdpi.com

Computational Studies: Density Functional Theory (DFT) and other computational methods can be employed to predict the reactivity of the furan ring, elucidate reaction mechanisms, and understand the electronic properties of this compound. nih.gov This can guide experimental design and accelerate the exploration of its chemical space.

High-Throughput Experimentation: To explore its potential in medicinal or materials science, high-throughput screening techniques can be used to rapidly synthesize libraries of derivatives and evaluate their biological activity or physical properties.

By embracing these advanced methodologies, the chemical community can systematically explore the synthesis, reactivity, and application of this compound, transforming it from a chemical curiosity into a valuable tool for innovation.

Q & A

Q. What are the standard laboratory synthesis protocols for 2-(furan-3-yl)acetonitrile?

A common method involves nucleophilic substitution or condensation reactions. For example, ethyl chloroacetate can react with furan derivatives (e.g., 3-hydroxyfuran analogs) in dry acetonitrile under reflux conditions with anhydrous potassium carbonate as a base. After refluxing, the product is purified via column chromatography using silica gel and a hexane/ethyl acetate gradient . Key parameters include reaction time (3–6 hours), temperature (60–80°C), and solvent selection (polar aprotic solvents like acetonitrile enhance reactivity).

Q. What safety protocols are critical when handling this compound?

  • Inhalation/Exposure : Use fume hoods and respiratory protection (N95 masks or powered air-purifying respirators).
  • Skin/Eye Contact : Wear nitrile gloves and safety goggles; wash immediately with soap/water for 15 minutes if exposed .
  • Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and avoid dust generation. Store in sealed containers under nitrogen to prevent moisture absorption .

Q. How is structural characterization performed for this compound derivatives?

  • X-ray Crystallography : Resolves molecular geometry, bond lengths, and angles (e.g., mean C–C bond length = 0.005 Å, R factor = 0.088) .
  • NMR Spectroscopy : 1^1H and 13^13C NMR identify functional groups (e.g., nitrile peaks at ~110–120 ppm in 13^13C) .
  • FT-IR : Confirms nitrile (C≡N stretch at ~2240 cm1^{-1}) and furan ring vibrations (C–O–C at ~1250 cm1^{-1}) .

Q. What purification methods are effective for isolating this compound?

  • Column Chromatography : Silica gel (60–120 mesh) with hexane/ethyl acetate (8:2 to 6:4 v/v) achieves >95% purity .
  • Recrystallization : Use ethanol/water mixtures to remove polar byproducts.
  • Distillation : For high-purity liquid derivatives, fractional distillation under reduced pressure minimizes thermal decomposition.

Advanced Research Questions

Q. How do reaction conditions influence regioselectivity in furan-functionalized acetonitrile synthesis?

Regioselectivity depends on steric and electronic factors. For example, β-naphthol derivatives favor formation of naphtho[2,1-b]furan isomers due to the stability of the intermediate anion during nucleophilic addition. Kinetic control (shorter reaction times) and bulky bases (e.g., K2_2CO3_3) suppress competing pathways . Computational studies (DFT) can model transition states to predict dominant products.

Q. What computational tools predict the physicochemical properties of this compound?

  • pKa Prediction : Software like ChemAxon or ACD/Labs estimates acidity (e.g., pKa ≈ 11.12 for similar nitriles) .
  • LogD Calculation : Tools such as MarvinSketch compute partition coefficients (e.g., LogD = 1.2–1.8 at pH 5.5), aiding solubility studies .
  • Molecular Docking : AutoDock Vina evaluates binding affinities for drug-likeness assessments (e.g., docking scores < −6 kcal/mol suggest strong target interactions) .

Q. How can contradictory spectral data be resolved in structural analysis?

  • Cross-Validation : Compare NMR, IR, and mass spectrometry data. For example, a molecular ion peak (M+^+) in HRMS at m/z 147.0684 confirms the molecular formula C7_7H5_5NO .
  • Isotopic Labeling : Use 15^{15}N-labeled nitriles to distinguish C≡N signals from background noise in crowded spectra.
  • Dynamic NMR : Resolve rotational barriers in flexible substituents (e.g., furan ring puckering) by variable-temperature studies .

Q. What advanced techniques optimize yield in multi-step syntheses involving this compound?

  • Flow Chemistry : Enhances reproducibility and reduces side reactions via precise temperature/residence time control.
  • Microwave-Assisted Synthesis : Accelerates reactions (e.g., 30 minutes vs. 3 hours) with uniform heating, improving yields by 10–15% .
  • DoE (Design of Experiments) : Identifies critical variables (e.g., solvent ratio, catalyst loading) using Taguchi or response surface methodologies.

Q. How are thermoacoustic properties of this compound mixtures analyzed?

  • Ultrasonic Velocity Measurements : Determine adiabatic compressibility and intermolecular interactions in binary mixtures (e.g., with 2-ethoxyethanol) .
  • Density/Sound Speed Data : Calculate apparent molar volume and hydration numbers to assess solute-solvent interactions.
  • Temperature Studies : Conduct experiments at 298–318 K to model entropy-driven phase behavior .

Methodological Notes

  • Safety Data : Always cross-reference SDS documents for toxicity (e.g., LD50_{50} values) and ecological impact .
  • Open-Source Tools : Leverage Gaussian for DFT, GROMACS for MD simulations, and CCDC Mercury for crystallography .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.